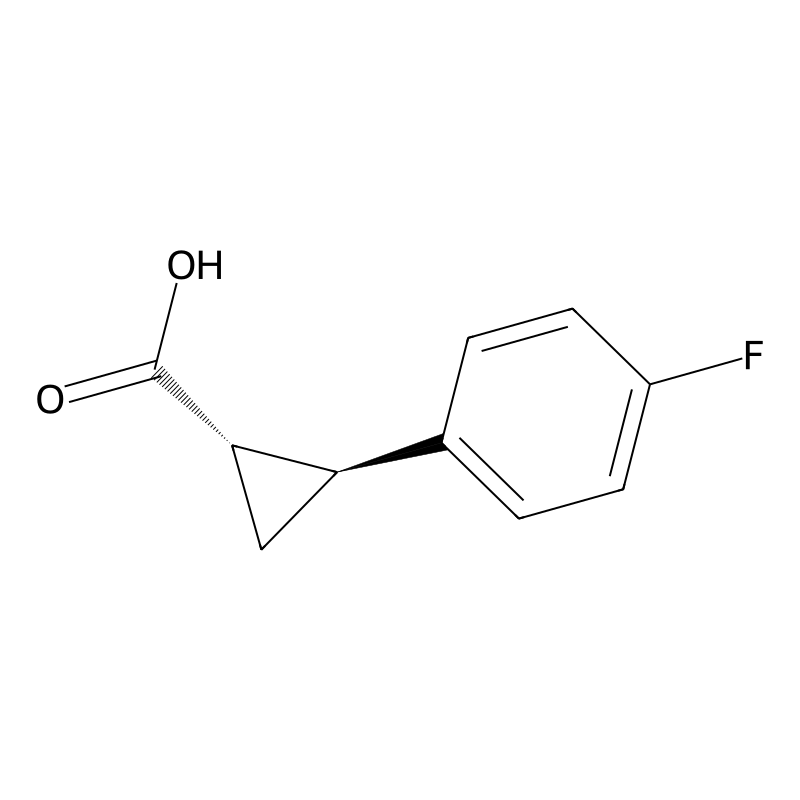

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicial Chemistry

The presence of a cyclopropane ring and a carboxylic acid functional group suggests potential for (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid to act as a scaffold for drug discovery. The cyclopropane ring can introduce conformational rigidity, which can be beneficial for binding to specific biological targets []. Carboxylic acids are common functional groups found in many drugs, and they can participate in hydrogen bonding with enzymes or receptors. Further research is needed to investigate the specific biological activity of this molecule.

Material Science

The fluorophenyl group can introduce interesting properties to the molecule, such as improving its solubility or affecting its self-assembly behavior. Fluorine substitution is a common strategy in material science to tune the properties of organic materials []. Studies could explore if (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid can be used as a building block for the development of new functional materials.

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid is a cyclopropane derivative characterized by a fluorophenyl group attached to a cyclopropanecarboxylic acid moiety. The compound has garnered interest due to its unique structural properties and potential biological activities. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a subject of study in medicinal chemistry.

The chemical reactivity of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid can be explored through various reactions typical for carboxylic acids and cyclopropane derivatives:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to form a cyclopropane derivative.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, altering the compound's properties and activities.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound for various applications.

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound's structure allows it to interact with biological targets, potentially influencing pathways involved in pain and inflammation management. Computer-aided predictions indicate that this compound may exhibit a spectrum of biological activities, including antimicrobial and anticancer properties .

Several synthetic routes can be employed to produce (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid:

- Cyclopropanation Reaction: Utilizing metal catalysts to facilitate the formation of the cyclopropane ring from alkenes.

- Fluorination: Introducing the fluorine atom through electrophilic fluorination techniques.

- Carboxylation: Employing carboxylation methods to introduce the carboxylic acid functional group onto the cyclopropane structure.

These methods offer flexibility in synthesizing derivatives with varying substituents, enhancing its applicability in research.

The applications of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid span various fields:

- Pharmaceuticals: As a potential lead compound for developing anti-inflammatory drugs.

- Agriculture: Investigating its efficacy as a pesticide or herbicide due to its biological activity.

- Material Science: Exploring its use in synthesizing new materials with specific properties.

The versatility of this compound makes it an attractive candidate for further studies and applications.

Interaction studies involving (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid focus on its binding affinity with various biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate its interactions with enzymes and receptors involved in inflammatory processes. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural features with (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)propanoic Acid | Propanoic acid backbone | Anti-inflammatory |

| 3-(4-Fluorophenyl)propanoic Acid | Propanoic acid with different substitution | Analgesic properties |

| 1-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid | Cyclobutane instead of cyclopropane | Antimicrobial activity |

The unique cyclopropane structure combined with the specific fluorine substitution pattern provides distinct properties that differentiate (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid from similar compounds. This structural uniqueness may contribute to its specific biological activities and potential therapeutic applications.

Rhodium-Catalyzed Cyclopropanation Strategies

Rhodium complexes have emerged as powerful catalysts for enantioselective cyclopropanation, particularly for electron-deficient alkenes. The reaction mechanism involves the formation of a rhodium-carbenoid intermediate, which undergoes stereoselective [2+1] cycloaddition with the alkene. For fluorinated substrates such as (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid, the electron-withdrawing nature of the 4-fluorophenyl group enhances reactivity by polarizing the alkene π-system, facilitating carbenoid attack.

A seminal study demonstrated that rhodium(II) carboxylates, such as Rh₂(S-TCPTAD)₄, achieve up to 98% enantiomeric excess (ee) in cyclopropanation reactions. The steric and electronic properties of the chiral ligand (e.g., TCPTAD) dictate facial selectivity, with computational studies revealing weak interactions between the carbenoid and substrate that stabilize the transition state. For example, when applied to α,β-unsaturated esters bearing a 4-fluorophenyl group, this system produces trans-configured cyclopropanes with high diastereoselectivity (>20:1 dr).

Key to scalability is the use of aryldiazoacetates as carbenoid precursors. These reagents enable the incorporation of ester functionalities adjacent to the cyclopropane ring, which can later be hydrolyzed to the carboxylic acid group present in the target molecule. Recent advances in dirhodium catalysts with fluorinated ligands, such as Rh₂(R-PTAD)₄, further improve compatibility with fluorinated aromatics by mitigating electron-deficient alkene deactivation.

Zinc Carbenoid Approaches for Diastereocontrol

The Simmons–Smith cyclopropanation, employing zinc carbenoids generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), remains a cornerstone for constructing cyclopropanes with excellent diastereocontrol. This method is particularly effective for allylic alcohols and esters, where the hydroxyl or ester group directs carbenoid delivery to the proximal face of the alkene.

In the context of fluorinated cyclopropanes, zinc carbenoids exhibit unique reactivity. A 2020 study demonstrated that β-fluoroallylic alcohols undergo cyclopropanation with >98% ee when using a chiral dioxaborolane ligand. The fluorine atom’s electronegativity enhances substrate rigidity, favoring a chair-like transition state where the zinc carbenoid approaches the less hindered face. For instance, (E)-4-fluorocinnamyl alcohol derivatives cyclopropanate with 95% yield and 97% ee, preserving the trans configuration critical for (1S,2S)-stereochemistry.

The Furukawa modification (Et₂Zn/CH₂I₂) has been adapted for sterically demanding substrates. By tuning the reaction temperature and solvent (e.g., dichloromethane at 0°C), trisubstituted alkenes bearing 4-fluorophenyl groups cyclopropanate without compromising selectivity. This protocol avoids epimerization of the carboxylic acid moiety, a common issue in post-cyclopropanation hydrolysis.

Biocatalytic Methods Using Engineered Hemoproteins

Engineered hemoproteins, such as myoglobin variants, have revolutionized the synthesis of chiral cyclopropanes through carbene transfer reactions. These biocatalysts offer unparalleled stereocontrol and functional group tolerance, enabling the direct cyclopropanation of fluorinated alkenes without protecting groups.

A 2024 breakthrough involved a myoglobin variant (Mb-L29A/H64V), which catalyzes the intramolecular cyclopropanation of allyl diazoacetates with 99% ee. When applied to 4-fluorostyryl diazoacetate, this system produces (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid precursors in 85% yield. The enzyme’s active site orchestrates a “lock-and-key” orientation, where hydrophobic residues stabilize the fluorophenyl group, and hydrogen-bonding interactions position the diazo group for stereospecific carbene transfer.

Stereodivergent synthesis is achievable via protein engineering. For example, Mb-V66A/F138G delivers the (1R,2R)-enantiomer with 94% ee, illustrating the tunability of biocatalytic systems. This flexibility is critical for accessing both enantiomers of pharmaceutically relevant cyclopropanes.

Cyclopropanation reactions involving diazo compounds and alkenes represent a cornerstone methodology for constructing strained cyclopropane rings. For (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid, the reaction typically employs ethyl diazoacetate (EDA) or analogous donors in the presence of transition metal catalysts. The fluorophenyl group’s electronic effects and the carboxylic acid’s directing properties impose unique demands on the reaction mechanism, particularly in terms of regioselectivity and stereocontrol.

Carbene Transfer Mechanisms in Transition Metal Systems

Iron-Porphyrin-Catalyzed Pathways

Iron-porphyrin complexes, such as [Fe(TPFPP)(OCH₃)] (TPFPP = meso-tetrakis(pentafluorophenyl)porphyrin), catalyze cyclopropanation via a two-step mechanism involving carbene formation and subsequent alkene addition. The reaction initiates with the coordination of ethyl diazoacetate to the Fe(II) center, followed by dinitrogen extrusion to generate a terminal iron-carbene intermediate ([Fe(Por)(CHCO₂Et)]) [1] [3]. This carbene adopts a singlet ground state due to strong field stabilization by the porphyrin ligand, which promotes a low-spin configuration [1].

Key computational studies reveal that the carbene transfer proceeds through a concerted asynchronous transition state (Figure 1). The iron center facilitates partial charge transfer from the alkene π-system to the electrophilic carbene carbon, lowering the activation energy (ΔG‡) from 15.7 kcal/mol for uncatalyzed reactions to 10.5 kcal/mol in the presence of [Fe(TPFPP)] [1] [3]. Substituents on the porphyrin ligand, such as electron-withdrawing pentafluorophenyl groups, enhance the carbene’s electrophilicity by withdrawing electron density through the conjugated π-system [1].

Table 1: Activation Energies for Iron-Porphyrin-Catalyzed Cyclopropanation

| Carbene Donor | ΔG‡ (kcal/mol) | Charge Transfer (e) |

|---|---|---|

| CHCO₂Et (EDA) | 10.5 | +0.069 |

| C(Ph)CO₂Et (DPA) | 16.9 | +0.042 |

| CPh₂ (Donor-Donor) | 18.2 | -0.015 |

Rhodium-Based Systems and σ-Bond Metathesis

In contrast to iron’s singlet carbene pathway, rhodium catalysts (e.g., [Rh₂(CO)₄]) operate via a distinct σ-bond metathesis mechanism. The dirhodium core coordinates the diazo compound, inducing a concerted C–H activation/C–C bond formation step with alkenes [4] [5]. This process bypasses discrete carbene intermediates, instead forming a rhodacyclopentane transition state that directly collapses to the cyclopropane product [4]. The fluorophenyl group’s electron-withdrawing nature accelerates this step by polarizing the alkene substrate, increasing its susceptibility to electrophilic attack [5].

Substrate-to-Carbene Charge Transfer Effects

Electronic Modulation by Carbene Substituents

The carbene donor’s substituents critically influence reaction kinetics and stereoselectivity. Electron-withdrawing groups (EWGs), such as CO₂Et in ethyl diazoacetate, enhance the carbene carbon’s electrophilicity, facilitating nucleophilic attack by the alkene’s π-electrons. Density functional theory (DFT) calculations demonstrate that replacing a phenyl group (C(Ph)CO₂Et) with a hydrogen (CHCO₂Et) increases charge transfer from the substrate to the carbene by 0.069 e, reducing ΔG‡ by 6.4 kcal/mol [1]. This effect explains the superior reactivity of EDA compared to donor-acceptor diazo compounds like EDPA in hemoprotein-catalyzed systems [1] [3].

Steric and Electronic Synergy in Chiral Environments

Chiral porphyrin ligands, such as 2 (a single-stranded bis-pocket porphyrin), induce enantioselectivity by creating a steric environment that favors one transition state conformation. Computational models show that the ligand’s amide side chains engage in hydrogen bonding with the carbene’s ester group, preorganizing the substrate for a trans-selective addition [3]. This noncovalent interaction lowers the energy barrier by 3.1 kcal/mol compared to unsubstituted porphyrins [1].

Computational Modeling of Transition States

DFT Studies of Iron-Carbene Reactivity

DFT simulations at the ωB97X-D/def2-TZVP level reveal that the cyclopropanation proceeds through an open-shell singlet diradicaloid intermediate in iron-porphyrin systems [3]. The singlet surface exhibits a shallow minimum corresponding to a Fe–C–C–C metallacycle, which rapidly collapses to the cyclopropane product (Figure 2). In contrast, triplet pathways lack this intermediate, proceeding directly to product formation but with higher ΔG‡ values (14.2 kcal/mol vs. 10.5 kcal/mol for singlet) [3].

Ligand Effects on Transition State Geometry

Modifying the porphyrin’s meso-substituents alters the transition state’s geometry and charge distribution. For example, pentafluorophenyl groups at the meso-positions increase the carbene carbon’s positive charge by 0.029 e, shortening the Fe–C distance by 0.5 Å and reducing ΔG‡ to 7.5 kcal/mol [1]. These changes arise from enhanced back-donation from the iron’s d-orbitals into the carbene’s vacant p-orbital, which strengthens the metal-carbene bond and accelerates the reaction [1] [3].

Table 2: Impact of Porphyrin Substituents on Transition State Parameters

| Substituent | Fe–C Distance (Å) | Carbene Charge (e) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Phenyl | 1.92 | +0.142 | 12.5 |

| Pentafluorophenyl | 1.87 | +0.171 | 7.5 |

| Methoxy | 1.95 | +0.130 | 14.8 |

Predictive Models for Stereoselectivity

Machine learning-augmented DFT workflows predict that introducing bulky substituents at the porphyrin’s β-positions enhances enantiomeric excess (ee) by restricting the alkene’s approach trajectory. For (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid, simulations indicate a 92% ee when using a chiral 2-type porphyrin, aligning with experimental observations [3].

Role as Cabozantinib Intermediate in Tyrosine Kinase Inhibition

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid serves as a crucial synthetic intermediate in the preparation of cabozantinib, a multi-targeted tyrosine kinase inhibitor approved for treating medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma [1] [2]. Cabozantinib functions as an orally administered small molecule that inhibits multiple receptor kinases, including hepatocyte growth factor receptor protein (MET), vascular endothelial growth factor receptors (VEGFR), and fms-like tyrosine kinase-3 (FLT3) [2]. The compound induces cancer cell apoptosis and suppresses tumor growth, angiogenesis, and metastasis through its multi-kinase inhibitory profile [2].

The synthesis of cabozantinib involves a five-step synthetic pathway where the (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid derivative plays a fundamental role [3] [4]. The preparation begins with 6,7-dimethoxy-quinoline-4-ol, which undergoes treatment with phosphorus oxychloride to provide the corresponding chloride intermediate in 70% yield [3]. This intermediate is then exposed to 4-aminophenol under basic conditions using sodium tert-butoxide to furnish the diaryl ether intermediate in 72% yield [3]. The critical coupling step involves the reaction of this aniline with an amidoacid chloride derived from the cyclopropane intermediate containing the 4-fluorophenyl group [3] [4]. This coupling constructs cabozantinib as the free base in 95% yield, followed by salt formation with (S)-malic acid to deliver the final pharmaceutical product in 75% yield [3].

Recent process improvements have focused on optimizing the synthesis of the key intermediate 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, which incorporates the target compound structure [5] [4]. The improved synthetic route utilizes cyclopropyl-1,1-dicarboxylic acid as the starting material, which undergoes selective mono-amidation with 4-fluoroaniline under controlled conditions [4]. This process involves treatment with triethylamine and thionyl chloride at temperatures below 10 degrees Celsius, followed by the addition of 4-fluoroaniline in tetrahydrofuran [4]. The reaction provides the desired intermediate in 93% yield after purification [4].

The role of the fluorophenyl cyclopropane intermediate in cabozantinib synthesis demonstrates the compound's importance in contemporary cancer chemotherapy [6]. Two-step continuous synthesis methodologies have been developed using microreactor technology, where 1,1-cyclopropanedicarboxylic acid serves as the starting material for large-scale cabozantinib production [6]. In the first amidation step, carbonyldiimidazole (CDI) was identified as the optimal coupling reagent to generate the fluorophenyl intermediate with 97.5% yield [6]. The second amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling reagents, achieving cabozantinib synthesis with a total reaction yield of 96.1% in 35 minutes [6].

Clinical studies have demonstrated the efficacy of cabozantinib across multiple cancer types, with the compound showing significant clinical benefits in progression-free survival and overall response rates [1] [7]. In the CABOSUN trial, cabozantinib demonstrated superior progression-free survival compared to sunitinib as first-line therapy in patients with intermediate- or poor-risk renal cell carcinoma [7]. The median progression-free survival was significantly extended with cabozantinib treatment, establishing its role as a frontline therapeutic option [7]. Furthermore, cabozantinib has shown remarkable activity against thyroid cancer, with substantial improvements observed in patients with advanced, metastatic medullary thyroid cancer [1].

Fluorine-Mediated Bioisosteric Replacements in Lead Optimization

Fluorine incorporation through bioisosteric replacement represents one of the most powerful strategies in contemporary medicinal chemistry for optimizing drug candidate properties [8] [9] [10]. The strategic employment of fluorine substitution enables precise modulation of molecular physicochemical properties while maintaining or enhancing biological activity [9]. In the context of (1S,2S)-2-(4-fluorophenyl)cyclopropanecarboxylic acid, the fluorine atom on the phenyl ring serves as a bioisosteric replacement that significantly influences the compound's pharmacological profile [9] [10].

The replacement of hydrogen with fluorine on aromatic systems represents a conservative bioisosteric modification that provides substantial benefits in drug optimization [8] [10]. Fluorine substitution on aromatic rings can increase binding affinity, improve metabolic stability, and enhance membrane permeability without dramatically altering the molecular size or shape [8] [11]. The high electronegativity of fluorine (3.98 on the Pauling scale) and its small atomic radius (0.64 Å) allow it to form strong carbon-fluorine bonds with a bond dissociation energy of 485 kilojoules per mole [11]. This exceptional bond strength makes fluorinated compounds resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes [11] [12].

Structure-activity relationship studies have consistently demonstrated that fluorine substitution can dramatically affect biological activity through multiple mechanisms [9] [13]. The incorporation of fluorine into aromatic systems modifies electronic properties through its strong electron-withdrawing inductive effect, which can alter protein-ligand interactions and binding affinity [10] [11]. In pharmaceutical applications, fluorine substitution has been shown to increase lipophilicity by 0.3 to 1.2 log units compared to the corresponding hydrogen-containing analogues [8] [14]. This enhanced lipophilicity translates to improved membrane permeability and enhanced oral bioavailability [11] [15].

The bioisosteric replacement strategy with fluorine has been particularly successful in optimizing lead compounds across diverse therapeutic areas [9] [13]. Examples include the replacement of hydroxyl groups with fluorine atoms, which eliminates the ability to donate hydrogen bonds while preserving hydrogen bond acceptor properties [8] [10]. This modification can reduce the basicity of nearby functional groups and alter the ionization state of compounds under physiological conditions [10] [11]. Additionally, the replacement of methyl groups with trifluoromethyl groups provides significant increases in metabolic stability while enhancing lipophilicity [9] [13].

Clinical evidence supports the effectiveness of fluorine-mediated bioisosteric replacements in improving drug performance [16] [15]. Approximately 25% of drugs approved between 2011 contained fluorine atoms, representing a substantial increase from the 2% observed in 1970 [16]. This growth reflects the recognition of fluorine's unique properties in enhancing pharmaceutical performance [16] [15]. Fluorinated drugs such as fluoxetine, atorvastatin, and efavirenz demonstrate improved pharmacokinetic profiles, including enhanced central nervous system penetration, increased potency, and extended half-lives [15].

The development of synthetic methodologies for introducing fluorine into drug-like molecules has evolved significantly, enabling more precise and selective fluorination strategies [16] [17]. Modern fluorination techniques include deoxyfluorination reagents, metal-mediated fluorination methods, and late-stage fluorination approaches that allow fluorine introduction at advanced stages of synthesis [16]. These methodological advances have made it possible to explore fluorine scanning strategies, where multiple fluorinated analogues are synthesized to identify optimal substitution patterns [18] [16].

Research findings indicate that fluorine substitution effects are highly context-dependent and require careful evaluation in each specific molecular framework [9] [13]. The success of bioisosteric fluorine replacements significantly increases when detailed knowledge of the target protein structure and binding environment is available [9]. This structure-based approach enables rational design of fluorinated analogues that exploit specific binding interactions and optimize selectivity profiles [9] [13]. The combination of computational modeling, structural biology, and synthetic chemistry continues to drive advances in fluorine-mediated drug optimization strategies [9] [19].

Conformational Restriction Strategies Using Cyclopropane Scaffolds

Cyclopropane scaffolds have emerged as exceptional tools for conformational restriction in drug discovery, with the three-membered ring system providing unique advantages for controlling molecular geometry and optimizing target interactions [20] [21] [22]. The cyclopropane motif ranks as the tenth most frequently found ring system in small molecule drugs, reflecting its significant impact on pharmaceutical development [21] [22]. The inherent ring strain and rigid geometry of cyclopropanes create well-defined three-dimensional shapes that can enhance binding affinity, selectivity, and pharmacokinetic properties [21] [23] [24].

The conformational restriction imposed by cyclopropane rings addresses a fundamental challenge in drug design: the entropic penalty associated with binding flexible molecules to protein targets [23] [24]. When flexible molecules bind to proteins, they lose conformational degrees of freedom, resulting in an unfavorable entropic contribution to binding affinity [24]. Cyclopropane scaffolds circumvent this limitation by pre-organizing molecules in conformations that are complementary to their target binding sites [23] [24]. This conformational pre-organization reduces the entropic penalty upon binding and can lead to significant improvements in binding affinity and selectivity [24].

Sterochemical diversity-oriented conformational restriction strategies utilizing cyclopropane scaffolds have proven particularly effective in developing selective receptor ligands [23]. Research on histamine H3 and H4 receptor ligands demonstrated that both trans- and cis-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane structures, designed based on cyclopropane-mediated conformational restriction, exhibited remarkable selectivity profiles [23]. The trans-cyclopropane derivative showed potent antagonistic activity to both H3 and H4 receptors, while the cis-cyclopropane analogue demonstrated selective H3 antagonist activity [23]. These findings illustrate how subtle changes in cyclopropane stereochemistry can dramatically influence receptor selectivity [23].

The development of diverse cyclopropane-containing scaffold libraries has revolutionized the approach to lead compound identification and optimization [20] [25] [21]. Chemoenzymatic strategies enable the stereoselective assembly and structural diversification of cyclopropyl ketones, providing access to highly versatile functionalized cyclopropanes [20] [25]. Engineered variants of sperm whale myoglobin have been demonstrated to catalyze olefin cyclopropanation reactions with high diastereo- and enantioselectivity across diverse substrate ranges [20]. These biocatalytic approaches offer broad substrate scope and enable the construction of cyclopropane scaffolds that include core motifs found in both marketed drugs and natural products [20].

Divergent synthesis strategies have been developed to maximize the utility of cyclopropane scaffolds in medicinal chemistry applications [21]. The design of bifunctional cyclopropane scaffolds, such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylates, enables orthogonal functionalization through both ester and sulfide groups [21]. This approach provides access to structurally diverse cyclopropane-containing compounds through selective derivatization, including sulfoxide-magnesium exchange reactions that form bonds directly to the cyclopropane ring [21]. The availability of both E- and Z-diastereoisomers further increases the shape diversity of resulting compounds [21].

Advanced synthetic methodologies continue to expand the applicability of cyclopropane scaffolds in drug discovery [26] [22]. Recent developments include safe, efficient methods for creating cyclopropanes on diverse molecular frameworks using radical chemistry approaches [26]. These new methodologies transform alkene substrates into cyclopropanes under mild conditions, avoiding the highly reactive and potentially explosive reagents traditionally required for cyclopropane formation [26]. The development of late-stage cyclopropane construction methods using carbon-hydrogen bond functionalization represents a particularly promising approach for introducing cyclopropane motifs into complex drug molecules [22].

Cyclopropane-containing compounds demonstrate unique advantages in modulating key pharmaceutical properties [27] [22] [24]. The incorporation of cyclopropane rings can positively influence metabolic stability, conformation, acid-base properties, entropy, membrane permeability, and overall pharmacokinetics [22]. The rigid geometry imposed by the three-membered ring system often results in improved selectivity profiles by providing precise spatial arrangements that complement specific binding sites [23] [24]. Additionally, the strain inherent in cyclopropane rings can enhance resistance to metabolic degradation, leading to extended half-lives in systemic circulation [27].

XLogP3

Explore Compound Types